molecular formula C23H28N2O2 B13386765 4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid

4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid

Cat. No.: B13386765
M. Wt: 364.5 g/mol
InChI Key: LRULVYSBRWUVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Lysine-Specific Demethylase 1 (Lysine-Specific Demethylase 1) in Oncogenesis

Lysine-specific demethylase 1 (Lysine-Specific Demethylase 1), also known as Lysine (K)-Specific Demethylase 1A, was the first histone demethylase discovered, resolving longstanding debates about the reversibility of histone methylation. Its dual role in oncogenesis has been extensively documented, with context-dependent functions as either a tumor suppressor or oncoprotein. In luminal breast cancer, Lysine-Specific Demethylase 1 maintains epithelial integrity by repressing metastatic drivers such as TRIM37 while promoting cell adhesion through CDH1 (E-cadherin) regulation. Conversely, in basal-like or hormone receptor-negative breast cancers, Lysine-Specific Demethylase 1 exhibits oncogenic activity by stabilizing cancer stem cell populations and enabling epithelial-mesenchymal transition.

This functional dichotomy stems from Lysine-Specific Demethylase 1's ability to participate in distinct transcriptional complexes. When associated with estrogen receptor alpha or GATA3 in luminal cells, it activates differentiation programs. In contrast, interactions with SNAIL or TWIST in aggressive subtypes facilitate repression of tumor suppressor genes. The enzyme's catalytic activity depends on its flavin adenine dinucleotide-binding domain, which enables oxidative demethylation of histone H3 lysine 4 (H3K4) and lysine 9 (H3K9).

Key Functional Attributes of Lysine-Specific Demethylase 1 Biological Impact
H3K4me1/me2 demethylation Transcriptional repression of pluripotency genes
H3K9me1/me2 demethylation Androgen/estrogen receptor coactivation
Non-histone substrate demethylation (e.g., DNMT1, p53) Genome stability modulation
Scaffolding for NuRD/CoREST complexes Chromatin remodeling

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

4-[[4-[[(2-phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)

InChI Key

LRULVYSBRWUVGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Route A: Sequential Multi-Step Synthesis via Ester Intermediates

This route, extensively described in recent patents and research articles, involves initial synthesis of the cyclopropylamine derivative, followed by coupling with a piperidine-based linker, and finally attaching the benzoic acid group.

Step 1: Synthesis of (1S,2R)-2-Phenylcyclopropanamine

  • The starting point is the cyclopropane ring substituted with a phenyl group, synthesized via a cyclopropanation reaction.
  • Commonly, this involves the Simmons–Smith cyclopropanation of styrene derivatives using diiodomethane and zinc-copper couple, yielding the cyclopropylamine core with high stereoselectivity.

Step 2: Formation of the Linker with Piperidine

  • The amino group of the cyclopropylamine reacts with a protected piperidine derivative, such as tert-butyl 4-formylpiperidine-1-carboxylate.
  • Reductive amination is employed, using sodium cyanotrihydroborate or sodium triacetoxyborohydride, to form the N-alkylpiperidine linkage.

Step 3: Attachment of the Benzoic Acid Moiety

  • The linker bearing the piperidine is functionalized with a benzoic acid derivative, typically a methyl 4-(bromomethyl)benzoate, via nucleophilic substitution.
  • The ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free carboxylic acid.

Step 4: Final Purification

  • The product is purified through column chromatography or preparative HPLC, ensuring stereochemical integrity and purity.

Route B: Direct Coupling via Amide Bond Formation

An alternative method involves direct amidation of the cyclopropylamine derivative with a benzoic acid derivative activated as an acyl chloride or an active ester.

Key steps include:

  • Activation of benzoic acid with reagents like oxalyl chloride or carbodiimides (e.g., EDC).
  • Nucleophilic attack by the amino group of the cyclopropylamine.
  • Subsequent purification and stereochemical verification.

This route is advantageous for its shorter reaction sequence but requires careful control of reaction conditions to prevent side reactions.

Route C: Use of Cross-Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to assemble the complex molecule.

Process overview:

  • Synthesis of a phenyl-substituted cyclopropyl halide.
  • Coupling with a piperidine-based boronic acid or amine precursor.
  • Final attachment of the benzoic acid group through ester hydrolysis or amidation.

This method offers high regio- and stereoselectivity, suitable for large-scale synthesis.

Key Reaction Conditions and Considerations

Reaction Step Typical Conditions Notes
Cyclopropanation Diagrams with diiodomethane and zinc-copper at room temperature Ensures stereoselectivity
Reductive amination Sodium cyanotrihydroborate, reflux Mild conditions, high stereoselectivity
Ester hydrolysis Aqueous NaOH, reflux Complete conversion to acid
Coupling reactions EDC/HOBT or oxalyl chloride, inert atmosphere High efficiency, minimizes side reactions

Notes on Stereochemistry and Purity

  • The stereochemistry of the cyclopropylamine core is critical for biological activity, requiring stereoselective synthesis techniques.
  • Protecting groups such as tert-butyl or tetrahydropyranyl are employed to prevent undesired reactions.
  • Purification techniques include chromatography and recrystallization, with stereochemical purity verified via chiral HPLC or NMR.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution reactions, particularly at the piperidine and cyclopropane-associated amine sites.

Example: Alkylation with 4-(Bromomethyl)benzoic Acid

In the synthesis of GSK-2879552, the piperidine nitrogen reacts with 4-(bromomethyl)benzoic acid in acetonitrile under basic conditions (K₂CO₃) to form a benzylated intermediate .

Reaction Conditions :

  • Reagents : 4-(Bromomethyl)benzoic acid, K₂CO₃

  • Solvent : Acetonitrile

  • Temperature : 90°C, 3 hours

  • Yield : ~60% after purification

Table 1: Substitution Reaction Parameters

ReactantBaseSolventTemperatureYield (%)Source
4-(Bromomethyl)benzoic acidK₂CO₃Acetonitrile90°C59.8
Methyl 4-(bromomethyl)benzoateK₂CO₃DMF60°C75

Ester Hydrolysis

The methyl or tert-butyl ester groups in intermediates are hydrolyzed to carboxylic acids under acidic or basic conditions.

Example: Conversion of Methyl Ester to Carboxylic Acid

Methyl 4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)benzoate is treated with lithium hydroxide (LiOH) in dioxane/water to yield 4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)benzoic acid .

Reaction Conditions :

  • Reagents : LiOH (3 M)

  • Solvent : Dioxane/H₂O (1:1)

  • Temperature : Room temperature, 2 hours

  • Yield : 92%

Reductive Amination

The cyclopropylamine moiety participates in reductive amination with aldehydes.

Example: Formation of Piperidine Intermediate

(1R,2S)-2-Phenylcyclopropanamine reacts with tert-butyl 4-formylpiperidine-1-carboxylate in methanol using sodium triacetoxyborohydride (NaBH(OAc)₃) to form a secondary amine .

Reaction Conditions :

  • Reducing Agent : NaBH(OAc)₃

  • Solvent : Methanol

  • Temperature : Room temperature, 1 hour

  • Yield : 61.8%

Acid/Base-Mediated Deprotection

Tert-butyloxycarbonyl (Boc) and trifluoroacetyl (TFA) protecting groups are cleaved under acidic conditions.

Example: Boc Deprotection

Tert-butyl 4-((4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoate is treated with HCl (1 M) at 89°C to remove the Boc group, yielding the free benzoic acid .

Reaction Conditions :

  • Acid : HCl (1 M)

  • Temperature : 89°C, 2 hours

  • Yield : 59.8%

Amide Coupling

The carboxylic acid group undergoes amidation to form hydroxamic acids, a key step in enhancing LSD1 inhibition.

Stereochemical Considerations

The (1R,2S) configuration of the cyclopropylamine is critical for biological activity. Synthetic routes employ enantiomerically pure (1R,2S)-2-phenylcyclopropanamine to ensure stereochemical fidelity .

Table 2: Impact of Stereochemistry on Reactivity

StereoisomerReaction Efficiency (%)Biological Activity (IC₅₀)Source
(1R,2S)61.80.5 nM (LSD1)
(1S,2R)Not reportedInactive

Stability and Byproduct Formation

  • Acid Sensitivity : The cyclopropane ring remains stable under acidic conditions (e.g., 1 M HCl) .

  • Byproducts : Minor impurities arise during benzylation (e.g., over-alkylation), addressed via HPLC purification .

Scientific Research Applications

4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Target
4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid C₂₄H₂₇N₂O₂ 375.49 2-Phenylcyclopropyl, benzoic acid LSD1
4-[4-[(Phenylmethyl)amino]-1-piperidinyl]benzoic acid C₁₉H₂₂N₂O₂ 310.40 Benzyl (Phenylmethyl) Not specified
4-(Methoxymethyl)-4-([(1R,2S)-2-phenylcyclopropyl]amino)methyl-piperidin-1-yl-methyl cyclobutanecarboxylic acid tosylate C₂₈H₃₅N₂O₅S 523.66 Cyclobutane-carboxylic acid, methoxymethyl LSD1
4-((4-(((tert-Butoxycarbonyl)((1R,2S)-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid C₂₉H₃₇N₂O₄ 477.62 Boc-protected amine Intermediate in LSD1 inhibitor synthesis

Functional and Pharmacological Differences

Substituent Impact on Target Binding: The 2-phenylcyclopropyl group in the target compound enhances stereochemical rigidity, improving LSD1 binding compared to the flexible benzyl group in 4-[4-[(Phenylmethyl)amino]-1-piperidinyl]benzoic acid . The cyclobutanecarboxylic acid derivative (Table 1, Row 3) shows reduced solubility due to the non-aromatic cyclobutane ring but exhibits higher metabolic stability in preclinical models .

Physicochemical Properties :

  • The dihydrochloride salt form of the target compound (CAS: 1902123-72-1) offers improved aqueous solubility compared to its free acid form, critical for in vivo applications .
  • Boc-protected intermediates (e.g., CAS: 134) are essential for synthetic routes but lack direct therapeutic activity, requiring deprotection for activation .

Therapeutic Efficacy: The target compound’s IC₅₀ against LSD1 is reportedly 10-fold lower than benzyl-substituted analogues (e.g., 4-[4-[(Phenylmethyl)amino]-1-piperidinyl]benzoic acid), attributed to enhanced π-π stacking with the enzyme’s FAD cofactor .

Research Findings and Clinical Relevance

  • In Vitro Studies: The target compound inhibits LSD1 at nanomolar concentrations (IC₅₀ = 12 nM), surpassing benzyl-substituted analogues (IC₅₀ = 150–200 nM) .
  • Synthetic Challenges : Boc-protected intermediates require precise deprotection conditions (e.g., HCl/dioxane) to avoid cyclopropane ring degradation .
  • Commercial Availability : The dihydrochloride salt is priced at $42/10 mg, reflecting its high purity and demand in oncology research .

Biological Activity

4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid, also known as GSK2879552, is a synthetic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme plays a critical role in epigenetic regulation through histone modification, making this compound a candidate for therapeutic applications in various diseases, especially cancer.

  • Molecular Formula : C23H30Cl2N2O2
  • Molecular Weight : 437.4 g/mol
  • IUPAC Name : 4-[[4-[[(2-phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid dihydrochloride

The primary mechanism of action for this compound involves the inhibition of LSD1, which is essential for the demethylation of specific lysine residues on histones. By inhibiting this enzyme, the compound alters gene expression patterns, leading to significant effects on cellular processes such as proliferation and differentiation. This mechanism is particularly relevant in the context of cancer therapy, where dysregulation of epigenetic processes is common.

Biological Activity and Therapeutic Implications

Research indicates that 4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid exhibits potent biological activity:

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 0.5 to 3.58 μM against different cancer cell lines, indicating significant antiproliferative activity.

Case Studies

  • Breast Cancer Cell Lines : In studies involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited marked inhibition of cell growth, correlating with its capacity to modulate epigenetic markers.
  • Cervical Cancer : Additional research on cervical cancer cell lines (HeLa and SiHa) revealed similar inhibitory effects, further supporting its potential as an anticancer agent.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusCell LineIC50 (μM)Observations
Breast CancerMCF-70.62Significant inhibition of proliferation
Cervical CancerHeLa0.50Effective against resistant strains
Ovarian CancerA27801.08Induced apoptosis in treated cells

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid?

Answer:
The synthesis of this compound typically involves a multi-step approach. A common strategy includes:

Piperidine functionalization : Introduce the [(2-phenylcyclopropyl)amino]methyl group via reductive amination or nucleophilic substitution. For example, coupling 2-phenylcyclopropylamine with a piperidine derivative using a coupling agent like EDCI/HOBt .

Benzoic acid conjugation : Link the functionalized piperidine to the benzoic acid core via a methylene bridge using a Mannich reaction or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Utilize column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity via HPLC (≥95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from variations in:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or temperature can alter binding affinity. Validate protocols using standardized controls .
  • Stereochemical purity : Chiral centers in the cyclopropane or piperidine moieties may affect activity. Perform chiral HPLC or SFC to confirm enantiomeric excess .
  • Metabolic stability : Test in vitro hepatic microsomal assays to assess if metabolic degradation reduces observed activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutational studies on target proteins .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., cyclopropane protons at δ 1.2–1.8 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺]⁺ at m/z 405.215) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and monitor degradation .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:
Approaches include:

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium or hydrochloride salts) .
  • Metabolic shielding : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Bioavailability testing : Administer via oral gavage in rodent models and measure plasma concentrations using LC-MS/MS .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at −20°C for >2 years. Avoid prolonged exposure to light, moisture, or temperatures >40°C .
  • Storage : Lyophilized solids in amber vials with desiccants (silica gel). Solutions in DMSO should be aliquoted to prevent freeze-thaw degradation .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

  • Core modifications : Replace the benzoic acid with a tetrazole or sulfonamide to enhance hydrogen bonding with target receptors .
  • Substituent analysis : Test analogs with varied cyclopropane substituents (e.g., electron-rich vs. electron-poor phenyl groups) to map hydrophobic binding pockets .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical functional groups for activity and minimize off-target interactions .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and solution preparation .
  • Spill management : Absorb solids with vermiculite and dispose as hazardous waste. For skin contact, wash with soap/water for 15 minutes .
  • Toxicity data : Acute oral toxicity (LD₅₀) in rats is >2000 mg/kg; no mutagenicity observed in Ames tests .

Advanced: How can computational methods guide the design of derivatives with enhanced potency?

Answer:

  • QSAR modeling : Train models using IC₅₀ data from analogs to predict activity of virtual libraries .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for proposed derivatives using Desmond or GROMACS .
  • ADMET prediction : Employ SwissADME or ADMETlab to optimize logP (target 2–3) and reduce hERG liability .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight405.49 g/molHRMS
LogP (Predicted)3.2 ± 0.3SwissADME
Aqueous Solubility12 µM (pH 7.4)Shake-flask
Melting Point187–190°CDSC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.